molecular formula C12H10O3S2 B12068790 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde

Cat. No.: B12068790
M. Wt: 266.3 g/mol
InChI Key: DVWLZYKXMABYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde is an organic compound that belongs to the class of sulfonylbenzaldehydes It features a benzaldehyde moiety substituted with a thiophen-2-ylmethyl group through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde typically involves the following steps:

    Formation of Thiophen-2-ylmethyl Sulfone: This can be achieved by reacting thiophen-2-ylmethanol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Aldehyde Formation: The thiophen-2-ylmethyl sulfone is then subjected to formylation to introduce the aldehyde group. This can be done using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-((Thiophen-2-ylmethyl)sulfonyl)benzoic acid.

    Reduction: 4-((Thiophen-2-ylmethyl)sulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, while the thiophene and benzaldehyde moieties can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanol: A precursor in the synthesis of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde.

    4-((Thiophen-2-ylmethyl)sulfonyl)benzoic acid: An oxidation product of the compound.

    4-((Thiophen-2-ylmethyl)sulfonyl)benzyl alcohol: A reduction product of the compound.

Uniqueness

This compound is unique due to the presence of both a thiophene ring and a sulfonylbenzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and material science further highlight its uniqueness.

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

4-(thiophen-2-ylmethylsulfonyl)benzaldehyde

InChI

InChI=1S/C12H10O3S2/c13-8-10-3-5-12(6-4-10)17(14,15)9-11-2-1-7-16-11/h1-8H,9H2

InChI Key

DVWLZYKXMABYOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.